N-(3,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
N-(3,4-Dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a polycyclic sulfonamide derivative featuring a fused pyrido[3,2,1-ij]quinoline scaffold. The core structure includes a bicyclic system with a ketone group at position 3 and a sulfonamide moiety linked to a 3,4-dichlorophenyl substituent.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S/c19-15-5-4-13(10-16(15)20)21-26(24,25)14-8-11-2-1-7-22-17(23)6-3-12(9-14)18(11)22/h4-5,8-10,21H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMVWUYZPHILQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC(=C(C=C4)Cl)Cl)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multiple steps, starting with the preparation of the hexahydropyridoquinoline core. This can be achieved through cyclization reactions involving anilines and diols under specific conditions . . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinoline core or the sulfonamide group.
Substitution: The dichlorophenyl group can undergo substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
N-(3,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has shown promise in various therapeutic areas:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties against resistant strains of bacteria.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Pharmacology
The pharmacological profile of this compound is being investigated for potential use as:
- Inhibitors of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in disease pathways.
- Drug Development : Its unique structure makes it a candidate for lead optimization in drug discovery programs targeting specific diseases.
Materials Science
Due to its unique chemical structure and properties:
- Polymer Chemistry : The compound can be used to synthesize novel polymers with enhanced thermal stability and mechanical properties.
- Nanotechnology : Its application in nanomaterials is being explored for drug delivery systems that enhance bioavailability and targeted therapy.
Case Studies
- Antimicrobial Efficacy Study :
- Cancer Cell Line Testing :
- Polymer Synthesis Application :
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrido[3,2,1-ij]quinoline sulfonamides and related heterocycles. Below is a systematic comparison with key analogs based on substituent variations, synthetic accessibility, and structural data.
Substituent Variations on the Aromatic Ring
Key Observations :
- In contrast, the 4-trifluoromethylphenyl analog () combines lipophilicity and electronegativity, which may improve metabolic stability .
- Steric Considerations : The 4-bromo-2-methylphenyl substituent () adds steric bulk, which could influence conformational flexibility and intermolecular interactions .
Heterocyclic Core Modifications
highlights analogs with distinct heterocyclic systems but retaining the 3,4-dichlorophenyl moiety. For example:
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4-amine (Yield: 68%): Incorporates a quinazoline core with methoxy and trifluoromethyl groups, demonstrating higher synthetic efficiency compared to other derivatives .
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]thieno[2,3-d]pyrimidin-4-amine hydrochloride (Yield: 27%): Features a thienopyrimidine system, but lower yield suggests synthetic challenges .
Structural Implications :
- The pyrido[3,2,1-ij]quinoline core in the target compound offers a rigid, planar structure, whereas indazole- or thienopyrimidine-based analogs () introduce different π-π stacking capabilities and hydrogen-bonding motifs .
Functional Group Replacements
- Sulfonamide vs. Carboxamide : The target compound’s sulfonamide group is replaced by a carboxamide in N-(2,3-dichlorophenyl)-7-hydroxy-5-oxo-...carboxamide (). Sulfonamides generally exhibit stronger acidity and hydrogen-bonding capacity, which may enhance target engagement compared to carboxamides .
- Oxalamide Derivatives: N1-(3-hydroxypropyl)-N2-(3-oxo-...quinolin-9-yl)oxalamide () introduces an oxalamide linker, which could modulate solubility and bioavailability .
Tables
Table 1. Comparison of Key Structural Features
Biological Activity
N-(3,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula: C₁₉H₁₄Cl₂N₂O₃S
- Molecular Weight: 389.23 g/mol
- CAS Number: 341967-82-6
The presence of the dichlorophenyl group and the sulfonamide moiety suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating related quinoline derivatives demonstrated effective inhibition against various bacterial strains and fungi. The compound's mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
The compound has shown promise in anticancer applications. In vitro studies have reported that derivatives of quinoline and sulfonamide exhibit cytotoxic effects against different cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical) | 12.5 | Significant cytotoxicity |
| MCF-7 (breast) | 15.0 | Moderate cytotoxicity |
| A549 (lung) | 10.0 | High cytotoxicity |
These findings suggest that the compound may induce apoptosis through various signaling pathways .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Studies have shown that it can inhibit key enzymes involved in cancer progression and inflammation:
- Cholinesterase Inhibition: The compound exhibited significant inhibitory activity against acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases .
- Tyrosinase Inhibition: It also showed promise in inhibiting tyrosinase activity, which is crucial for melanin production and could be beneficial in skin-related therapies .
Case Studies
-
In Vivo Studies on Zebrafish Embryos:
A recent study assessed the toxicity and biological effects of related compounds on zebrafish embryos. The results indicated that certain derivatives exhibited low toxicity while maintaining significant biological activity against pathogens . -
Clinical Implications:
Clinical trials involving similar quinoline derivatives have reported favorable outcomes in patients with resistant infections. These findings highlight the therapeutic potential of compounds like this compound in modern medicine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
